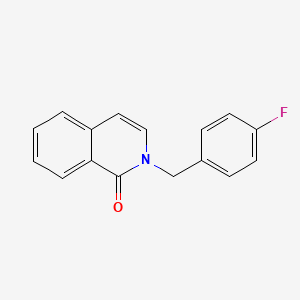

2-(4-fluorobenzyl)isoquinolin-1(2H)-one

Description

Isoquinolinones are nitrogen-containing analogs of isocoumarins and exhibit tautomeric equilibria between lactam and lactim forms . The 4-fluorobenzyl substituent at position 2 introduces electron-withdrawing effects and enhanced lipophilicity, which may improve bioavailability and target binding.

Properties

Molecular Formula |

C16H12FNO |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methyl]isoquinolin-1-one |

InChI |

InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)16(18)19/h1-10H,11H2 |

InChI Key |

LBKCHCHTSRLQMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-(4-fluorobenzyl)isoquinolin-1(2H)-one and its analogs:

*Calculated using molecular formulas.

†Estimated based on structure.

Key Observations:

- In contrast, the 2-fluorobenzyl group in may alter steric interactions due to ortho-substitution.

- Bioactivity : Compound 1f demonstrates significant MDR-reversing activity, attributed to its complex polycyclic structure and methoxy groups, which may facilitate membrane penetration . The hydroxyphenyl derivative shows broader bioactivity (antitumor, antimicrobial), likely due to hydrogen-bonding interactions.

- Synthesis and Yield : Yields vary widely; for example, the hydroxyphenyl analog was obtained in 36% yield via base-mediated cyclization, while simpler derivatives like 3-hydroxyisoindolin-1-ones achieved 90% yields under optimized chromatography conditions .

Pharmacological and Toxicological Profiles

- MDR Reversal : Compound 1f’s low toxicity and potent MDR activity highlight the importance of fluorinated benzyl groups in overcoming drug resistance, possibly through P-glycoprotein inhibition .

- Neuroactive Potential: Tetrahydroisoquinolinones with hydroxyl or methoxy groups (e.g., ) interact with neurotransmitter receptors, suggesting neurotoxicity or neuroprotective effects depending on substituents .

- Antimicrobial Activity : Electron-deficient groups like nitro () may enhance reactivity toward microbial enzymes but could reduce selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.